4-Bromo-2,3-difluorophenylacetonitrile

描述

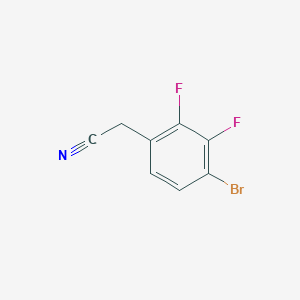

4-Bromo-2,3-difluorophenylacetonitrile, identified by its CAS number 1627857-25-3, is a solid organic compound with the molecular formula C₈H₄BrF₂N and a molecular weight of 232.03 g/mol . google.com Its structure is characterized by a phenylacetonitrile (B145931) core with a bromine atom at the 4-position and fluorine atoms at the 2- and 3-positions of the benzene (B151609) ring. This specific substitution pattern imparts distinct chemical properties that are of interest in various research and development sectors.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1627857-25-3 |

| Molecular Formula | C₈H₄BrF₂N |

| Molecular Weight | 232.03 g/mol |

| Classification | Organic Building Block, Fluorinated Compound, Nitrile, Bromide |

Halogenated phenylacetonitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. The introduction of halogen atoms onto the phenyl ring significantly influences the electronic properties and reactivity of the entire molecule. Phenylacetonitrile and its derivatives are recognized as important precursors in the production of pharmaceuticals and agrochemicals.

The presence of halogens can enhance the biological activity of the final products and provides synthetic handles for further chemical transformations. For instance, the bromine atom in this compound can be readily substituted or participate in cross-coupling reactions, a common strategy in the construction of complex molecular frameworks. The fluorine atoms, on the other hand, can improve metabolic stability and binding affinity of the target molecules in biological systems.

The strategic importance of this compound lies in its utility as a versatile building block. Its multifunctional nature allows for a variety of chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are powerful methods for forming carbon-carbon bonds.

This reactivity makes this compound and its isomers valuable in the synthesis of kinase inhibitors, which are a significant class of anti-cancer drugs. The specific arrangement of the halogen atoms can influence the binding selectivity and potency of the final drug candidate. While much of the published research focuses on the 3,5-difluoro and 2,6-difluoro isomers, the principles of their application in medicinal chemistry are broadly applicable to the 2,3-difluoro isomer.

Current research involving halogenated phenylacetonitriles is often directed towards the discovery of new bioactive molecules. The synthesis of novel derivatives and their evaluation for potential therapeutic applications is a key focus. While specific research trajectories for this compound are not extensively documented in publicly available literature, the general trend in the field points towards its potential use in the development of new pharmaceuticals.

The academic significance of this compound is tied to the broader exploration of structure-activity relationships in medicinal chemistry. By synthesizing and testing a variety of halogenated phenylacetonitrile isomers, researchers can gain a deeper understanding of how the position and nature of halogen substituents affect biological activity. This knowledge is crucial for the rational design of new and more effective drugs.

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromo-2,3-difluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTUHGYWAKOHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281577 | |

| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627857-25-3 | |

| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627857-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3 Difluorophenylacetonitrile and Its Precursors

Established Synthetic Pathways for Aryl Nitriles

Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.com The cyano group can be readily converted into other functional groups, including carboxylic acids, amines, and ketones. google.comaip.org Consequently, numerous methods have been developed for their preparation.

Transition metal-catalyzed cyanation represents a powerful and widely used approach for synthesizing aromatic nitriles from aryl halides. nih.govchinesechemsoc.org These methods offer significant advantages in terms of scope and functional group tolerance over traditional methods.

Palladium and nickel are the most extensively studied transition metals for this transformation due to their catalytic efficacy. nih.govresearchgate.net Early methods often relied on highly toxic cyanide sources like KCN or NaCN. google.com However, modern protocols frequently employ less toxic and more manageable alternatives such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄Fe(CN)₆). nih.govresearchgate.netorganic-chemistry.org

A key challenge in metal-catalyzed cyanation is the strong affinity of the cyanide ion for the metal center, which can lead to catalyst deactivation. google.comchinesechemsoc.org The development of specialized ligands, such as bulky phosphines (e.g., XantPhos), has been crucial in overcoming this issue by promoting the desired catalytic cycle. organic-chemistry.org Recent advancements include photoredox-nickel dual catalysis, which allows the cyanation of aryl halides to proceed under mild, room-temperature conditions. chinesechemsoc.org

Table 1: Examples of Metal-Catalyzed Cyanation Systems

| Catalyst System | Cyanide Source | Substrate | Conditions | Reference |

|---|---|---|---|---|

| Nickel / Ligand | Cyanogen Bromide (BrCN) | Aryl Halides | Reductive conditions with Zn | nih.gov |

| Palladium / XantPhos | Potassium Ferrocyanide [K₄(Fe(CN)₆)] | Aryl Bromides | DIPEA, DMF | organic-chemistry.org |

| Photoredox-Nickel Dual Catalysis | Metal-waste-free source | Aryl Halides | Visible light, room temperature | chinesechemsoc.org |

The direct replacement of a halogen on an aromatic ring by a cyanide nucleophile is a classic method for forming aryl nitriles, often referred to as the Rosenmund-von Braun reaction. This reaction typically involves heating an aryl halide with a copper(I) cyanide (CuCN) salt, often in a high-boiling polar solvent like DMF or pyridine.

However, aryl halides are generally much less reactive towards nucleophilic substitution than their alkyl halide counterparts. byjus.comyoutube.com This reduced reactivity is attributed to several factors, including the resonance stabilization between the halogen's lone pairs and the benzene (B151609) ring, which imparts a partial double-bond character to the carbon-halogen bond. byjus.comncerthelp.com The sp² hybridization of the carbon atom in the C-X bond also makes it stronger and shorter. byjus.com

The reactivity of aryl halides in nucleophilic substitution can be significantly enhanced by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and para positions to the halogen. ncerthelp.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. ncerthelp.com

Phenols (aromatic hydroxyl compounds) can be converted into aryl nitriles through multi-step sequences or, more directly, via modern catalytic methods. One approach involves activating the phenolic C–O bond, which is typically strong and unreactive, before introducing the cyanide source. For instance, phenols can be converted to aryl triflates or imidazolylsulfonates, which are better leaving groups and can then participate in palladium-catalyzed cyanation reactions. organic-chemistry.org

A more direct strategy involves the nickel-catalyzed deoxycyanation of phenols. In this method, the phenol (B47542) is first activated with a reagent like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to form a cyanurate intermediate. This intermediate then undergoes nickel-catalyzed cross-coupling with a cyanide source, such as Zn(CN)₂, to yield the corresponding aryl nitrile. acs.org

For benzylic alcohols, which are structurally related, direct dehydroxylative cyanation can be achieved using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst like indium(III) bromide (InBr₃). researchgate.netorganic-chemistry.org This reaction proceeds efficiently, converting a variety of benzylic alcohols into their corresponding nitriles. researchgate.net

The dehydration of primary amides and aldoximes provides a fundamental and clean route to nitriles. rsc.org These methods are widely applicable and avoid the use of highly toxic cyanide reagents.

From Primary Amides: The conversion of a primary amide (-CONH₂) to a nitrile (-CN) is a formal dehydration reaction, removing one molecule of water. chemistrysteps.com A plethora of dehydrating agents can accomplish this transformation. Classic, powerful reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comresearchgate.net More modern and often milder conditions have been developed using reagents such as oxalyl chloride, triphenylphosphine-based systems, and various phosphorus(III) compounds. nih.govaip.org The reaction mechanism generally involves the activation of the amide's carbonyl oxygen, converting it into a good leaving group, followed by elimination. chemistrysteps.com

Table 2: Selected Reagents for Dehydration of Primary Amides

| Reagent/System | Conditions | Characteristics | Reference(s) |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating | Strong, classic dehydrating agent | chemistrysteps.comresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | Heating, often with a base | Widely used, effective for many substrates | chemistrysteps.comresearchgate.net |

| Thionyl Chloride (SOCl₂) | Heating | Common, generates gaseous byproducts | chemistrysteps.comresearchgate.net |

| Tris(dimethylamino)phosphine [P(NMe₂)₃] | Reflux in CHCl₃ | Mild, high-yielding | nih.gov |

| (COCl)₂/DMSO (Swern conditions) | Room Temperature | Mild conversion, good yields | researchgate.net |

From Aldoximes: Aldoximes (R-CH=NOH), which can be readily prepared from aldehydes, are also excellent precursors to nitriles via dehydration. thieme-connect.com This transformation can be achieved with a wide array of reagents that facilitate the elimination of water. The Burgess reagent is known for its mildness and is effective for both aliphatic and aromatic aldoximes. thieme-connect.com Other efficient systems include the use of oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide (an Appel-type reaction), which can be very rapid, often completing in minutes. aip.orgaip.org Heating an aldoxime in a solvent like DMF can also catalyze the dehydration thermally. researchgate.net

Table 3: Selected Reagents for Dehydration of Aldoximes

| Reagent/System | Conditions | Characteristics | Reference(s) |

|---|---|---|---|

| Burgess Reagent | Reflux in THF | Mild, excellent yields, good functional group tolerance | thieme-connect.com |

| Ph₃PO (catalytic) / (COCl)₂ / Et₃N | Room Temperature | Very fast (often <10 min), catalytic | aip.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Heating (e.g., 135 °C) | Acts as both solvent and catalyst | researchgate.net |

Synthesis of Halogenated Aromatic Precursors

The synthesis of 4-Bromo-2,3-difluorophenylacetonitrile requires a specifically substituted aromatic precursor, namely a 1-bromo-2,3-difluorobenzene (B1273032) core with a suitable functional group at the 4-position that can be converted to the acetonitrile (B52724) moiety. The construction of this core is a key challenge.

The introduction of halogen atoms at specific positions on a benzene ring is governed by the directing effects of the substituents already present. Fluorine atoms are ortho, para-directing yet deactivating for electrophilic aromatic substitution. In a 1,2-difluorobenzene (B135520) system, an incoming electrophile (like Br⁺) would be directed to positions ortho and para to each fluorine atom.

An alternative and highly regioselective method is directed ortho-metalation (DoM). This strategy involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source (e.g., Br₂ or C₂Br₂F₄), to install the halogen atom with high precision. For difluorobenzene derivatives, a fluorine atom itself can act as a weak directing group, or other functional groups can be used to control the site of lithiation and subsequent halogenation. google.com For example, the lithiation of 1,2-difluorobenzene can be directed to the 3-position, which, upon quenching with an appropriate electrophile, provides a route to 2,3-difluoro-substituted compounds. google.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc Cyanide |

| Potassium Ferrocyanide |

| Copper(I) Cyanide |

| Trimethylsilyl Cyanide |

| 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) |

| Indium(III) Bromide |

| Phosphorus Pentoxide |

| Phosphorus Oxychloride |

| Thionyl Chloride |

| Tris(dimethylamino)phosphine |

| Oxalyl Chloride |

| Burgess Reagent |

| Triphenylphosphine Oxide |

| 1,2-difluorobenzene |

| Acetonitrile |

| N,N-Dimethylformamide (DMF) |

Access to Difluorinated Benzyl (B1604629) Systems

The creation of the difluorinated benzyl moiety is a critical step in forming precursors for compounds like this compound. Various synthetic strategies have been developed to introduce fluorine atoms at the benzylic position.

One approach involves the direct fluorination of benzylic C-H groups. For instance, visible light can activate diarylketone catalysts to selectively abstract a benzylic hydrogen atom, which is then followed by reaction with a fluorine radical donor. organic-chemistry.org Depending on the choice of catalyst, this method can achieve either monofluorination or difluorination. organic-chemistry.org Another strategy is the desulfurizing difluorination of benzyl sulfides that contain an electron-withdrawing group; these reactions can proceed in good yield when treated with reagents like iodine pentafluoride (IF₅). organic-chemistry.org

A modular reaction has also been developed for the formation of difluorinated arylethylamines from trifluoromethylarenes (CF₃-arenes) and hydrazones. This method utilizes a single-electron transfer to induce a reductive C-F cleavage of the CF₃-arene, generating a difluorobenzylic radical that can then be incorporated into the desired scaffold. acs.org Such approaches showcase the ongoing development of methods to access these valuable difluorinated structures.

Advanced Synthetic Approaches and Process Development

The synthesis of aromatic nitriles has been revolutionized by advanced catalytic methods and the integration of green chemistry principles, moving away from harsher, traditional techniques. numberanalytics.com

Catalytic reactions, particularly those involving transition metals, have become indispensable for the efficient synthesis of aryl nitriles from aryl halides. numberanalytics.comrsc.org These methods offer milder conditions and greater functional group tolerance compared to classical methods like the Rosenmund-von Braun reaction, which often requires high temperatures. numberanalytics.com

Transition metal-catalyzed cyanation represents a significant advancement in the synthesis of aryl nitriles from aryl halides. rsc.org Palladium, nickel, and copper are the most extensively studied metals for this transformation due to their catalytic efficacy and functional group compatibility. numberanalytics.comrsc.org

Palladium-Catalyzed Cyanation: Since its discovery in 1973, palladium-catalyzed cyanation has been extensively developed. rsc.org Modern protocols often employ various palladium sources, such as Pd(OAc)₂, in combination with ligands like phosphines or N-heterocyclic carbenes to improve yields and selectivity. numberanalytics.com A range of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). rsc.org The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by cyanide transfer and reductive elimination to yield the aryl nitrile. rsc.org

Nickel- and Copper-Catalyzed Cyanation: Nickel and copper catalysts also facilitate the cyanation of aryl halides and are often more cost-effective alternatives to palladium. numberanalytics.com Dual catalysis systems, such as photoredox-nickel catalysis, have enabled these reactions to proceed under benign conditions, even at room temperature, while avoiding hypertoxic cyanation reagents. chinesechemsoc.org Copper-catalyzed reactions, sometimes requiring ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are also effective for producing benzonitriles from aryl halides. rsc.org

Below is a table summarizing various transition-metal-mediated cyanation systems.

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield |

| Pd(OAc)₂ / PPh₃ | Zn(CN)₂ | Aryl iodide | Varies | 85-95% numberanalytics.com |

| NiCl₂ / dppf | KCN | Aryl bromide | Varies | 70-80% numberanalytics.com |

| CuI / DMEDA | NaCN | Aryl iodide | Varies | 80-90% numberanalytics.com |

| Pd@CS-biguanidine | K₄[Fe(CN)₆] | Haloarene | DMF, 120 °C | Excellent rsc.org |

To circumvent the toxicity and catalyst-poisoning issues associated with metallic cyanides (e.g., KCN, NaCN, CuCN), research has focused on developing non-metallic, organic sources of the cyano group. nih.govresearchgate.net These alternative reagents often present a safer and more sustainable approach to nitrile synthesis. nih.govresearchgate.net

A variety of organic cyano-group sources have been explored for the cyanation of aryl halides. nih.gov For example, a nickel-catalyzed process has been developed that uses butyronitrile (B89842) as a benign reagent for the conversion of aryl chlorides into aryl nitriles. google.com Another innovative method employs 4-cyanopyridine (B195900) as a cheap, easy-to-handle, and low-toxicity cyanating source in a nickel-catalyzed reaction with aromatic amides. acs.org These approaches avoid the direct handling of highly toxic metal cyanides and expand the scope of modern cyanation chemistry. google.comacs.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated aryl nitriles, aiming to reduce environmental impact and improve safety. csic.es This involves developing more sustainable reaction conditions, using less hazardous materials, and improving energy efficiency. nih.gov

Significant efforts have been made to develop more environmentally friendly conditions for the synthesis of aryl nitriles. One key area of development is the replacement of toxic organic solvents with greener alternatives. rsc.org Water has been successfully used as a solvent for the one-pot synthesis of aryl nitriles from aromatic aldehydes and hydroxylamine (B1172632) hydrochloride, minimizing pollution. rsc.org

Biocatalysis offers another sustainable alternative, utilizing enzymes to perform chemical transformations under exceptionally mild reaction conditions and often avoiding the need for organic solvents. nih.gov For instance, engineered aldoxime dehydratases have been used for the scalable synthesis of aromatic nitriles, providing an energy-efficient technology that contrasts sharply with energy-intensive industrial methods like ammoxidation. nih.gov Furthermore, the use of photocatalysis under visible light allows reactions to proceed at ambient temperatures, reducing energy consumption and often enabling the use of less toxic reagents. chinesechemsoc.org

The table below highlights several green approaches to nitrile synthesis.

| Green Approach | Method | Key Advantages |

| Alternative Solvents | One-pot synthesis of aryl nitriles from aldehydes in water. rsc.org | Avoids harmful organic solvents, minimizes pollution. |

| Biocatalysis | Engineered aldoxime dehydratases for converting benzaldoximes to aromatic nitriles. nih.gov | Mild reaction conditions, circumvents toxic solvents, energy-efficient. |

| Photocatalysis | Dual photoredox-nickel catalysis for cyanation of aryl halides. chinesechemsoc.org | Room temperature reaction, avoids highly toxic cyanide sources. |

| Safer Reagents | Cyanation of gem-difluoroalkenes using aqueous ammonia. organic-chemistry.org | Avoids toxic cyanating reagents and metal catalysis. |

Green Chemistry Principles in the Synthesis of Halogenated Aryl Nitriles

Solvent-Free and Energy-Efficient Synthetic Procedures

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This has led to the exploration of solvent-free and energy-efficient synthetic methods, such as microwave-assisted synthesis and solid-state reactions. These techniques can lead to shorter reaction times, higher yields, and a reduction in hazardous waste.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates by orders of magnitude compared to conventional heating. This is due to the direct and efficient heating of the reaction mixture. For the synthesis of aryl nitriles, microwave-assisted palladium-catalyzed cyanation reactions have been shown to be highly effective. While a specific protocol for this compound is not documented, the synthesis of related aryl nitriles provides a strong precedent.

For instance, the microwave-assisted synthesis of various aryl nitriles from their corresponding aryl bromides has been reported to proceed in high yields and significantly reduced reaction times. These reactions often utilize a palladium catalyst, a cyanide source such as potassium ferrocyanide(II) (a less toxic alternative to simple alkali metal cyanides), and a high-boiling point solvent like N,N-dimethylformamide (DMF) or in some cases, under solvent-free conditions by adsorbing the reactants onto a solid support.

Data on Microwave-Assisted Cyanation of Aryl Bromides (Analogous Compounds):

| Aryl Bromide | Cyanide Source | Catalyst | Conditions | Time (min) | Yield (%) |

| 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMF, 150°C, Microwave | 10 | 92 |

| 4-Bromoanisole | K₄[Fe(CN)₆] | Pd/C | DMF, 180°C, Microwave | 15 | 88 |

| 1-Bromo-4-fluorobenzene | Zn(CN)₂ | Pd(PPh₃)₄ | NMP, 200°C, Microwave | 5 | 95 |

This table presents data for analogous compounds to illustrate the potential of microwave-assisted synthesis for the preparation of this compound.

Solvent-Free Approaches:

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. For the synthesis of aryl nitriles, palladium-catalyzed cyanation reactions have been successfully performed under solvent-free conditions, often with microwave or conventional heating.

A plausible solvent-free approach for the synthesis of this compound could involve the reaction of 4-bromo-2,3-difluorobenzyl bromide with a cyanide salt, such as sodium cyanide, in the presence of a phase-transfer catalyst. The reactants would be intimately mixed and heated, potentially under microwave irradiation, to facilitate the reaction.

Optimization of Reaction Kinetics and Yields in this compound Synthesis

The optimization of reaction kinetics and yields is a critical aspect of developing a viable synthetic process. For the synthesis of this compound, this would involve a systematic study of various reaction parameters to identify the conditions that provide the desired product in the highest yield and purity, in the shortest amount of time. Key parameters for optimization in a palladium-catalyzed cyanation reaction include the choice of catalyst, ligand, cyanide source, base, solvent, and temperature.

Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is crucial for the efficiency of the cyanation reaction. Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium on carbon (Pd/C), can be employed. The ligand plays a critical role in stabilizing the palladium catalyst, promoting the catalytic cycle, and influencing the reaction's selectivity and rate. For the cyanation of aryl halides, phosphine-based ligands like triphenylphosphine (PPh₃) or more complex Buchwald-type ligands are commonly used. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate.

Influence of Reaction Parameters on the Cyanation of 4-Bromo-2,6-difluorobenzonitrile (An Analogous Compound):

| Parameter Varied | Conditions | Yield (%) |

| Catalyst | ||

| Pd(OAc)₂/dppf | K₄[Fe(CN)₆], DMF, 120°C, 12h | 85 |

| PdCl₂(PPh₃)₂ | K₄[Fe(CN)₆], DMF, 120°C, 12h | 72 |

| Pd/C | K₄[Fe(CN)₆], DMF, 120°C, 12h | 65 |

| Solvent | ||

| DMF | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], 120°C, 12h | 85 |

| Toluene | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], 120°C, 12h | 55 |

| Dioxane | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], 120°C, 12h | 78 |

| Temperature | ||

| 100°C | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], DMF, 12h | 68 |

| 120°C | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], DMF, 12h | 85 |

| 140°C | Pd(OAc)₂/dppf, K₄[Fe(CN)₆], DMF, 12h | 82 (with some decomposition) |

This table presents hypothetical optimization data for the synthesis of an analogous compound to illustrate the process of optimizing reaction conditions.

Kinetic Studies:

Kinetic studies can provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. By monitoring the reaction progress over time under different conditions (e.g., varying reactant concentrations, temperature), one can determine the reaction order with respect to each component and calculate the activation energy. This information is instrumental in rationally optimizing the reaction conditions to maximize the reaction rate and yield. For the palladium-catalyzed cyanation of aryl halides, the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) complex or the reductive elimination of the aryl nitrile from the palladium(II) complex. The presence of fluorine substituents on the aromatic ring can influence the electronic properties of the substrate and thus affect the kinetics of these steps.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2,3 Difluorophenylacetonitrile

Influence of Bromine and Fluorine Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 4-Bromo-2,3-difluorophenylacetonitrile is significantly influenced by the electronic properties of the bromine and fluorine substituents. Halogens exert a dual electronic effect on aromatic systems: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+R) stemming from their lone pairs of electrons.

For fluorine, the most electronegative element, the inductive effect is exceptionally strong and far outweighs its resonance effect. wyzant.comstackexchange.com This potent electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution, which typically relies on a nucleophilic, electron-rich aromatic system. pressbooks.pub Conversely, this deactivation makes the ring more electron-deficient and thus more susceptible to attack by nucleophiles. wikipedia.org The two fluorine atoms at the C2 and C3 positions collectively create a powerful pull of electron density from the ring.

Bromine also exhibits both inductive and resonance effects, but its lower electronegativity compared to fluorine results in a weaker inductive pull. wyzant.com While still deactivating towards electrophiles, its effect is less pronounced than that of fluorine. The cumulative impact of two fluorine atoms and one bromine atom is a significant reduction in the electron density of the phenyl ring, rendering it highly electrophilic and primed for nucleophilic attack. Furthermore, the addition of fluorine atoms can enhance the thermal stability and chemical resistance of the aromatic ring. nih.gov

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strongly Deactivating (towards electrophiles), Activating (towards nucleophiles) |

| Bromine (Br) | 2.96 | Moderately Electron-Withdrawing | Weakly Electron-Donating | Deactivating (towards electrophiles), Activating (towards nucleophiles) |

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic compounds, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orgbyjus.com The difluorobromophenyl moiety of this compound is highly activated for SNAr reactions due to the presence of the strongly electron-withdrawing fluorine and bromine atoms, as well as the cyanomethyl group. numberanalytics.compressbooks.pub

Mechanistic Studies of SNAr Processes

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. numberanalytics.comnumberanalytics.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically a carbon bearing a good leaving group. This attack is generally the slow, rate-determining step because it disrupts the aromaticity of the ring. stackexchange.commasterorganicchemistry.com

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex). wikipedia.orgnumberanalytics.com The negative charge is delocalized across the aromatic system and, crucially, onto any ortho- or para-positioned electron-withdrawing groups. pressbooks.pub

Elimination of the Leaving Group: In the final, fast step, the leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final substitution product. stackexchange.commasterorganicchemistry.com

In the context of SNAr reactions, the relative reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic (more positively polarized), thus accelerating the initial attack by the nucleophile. wyzant.comyoutube.com

Role of Electron-Withdrawing Groups in Stabilizing Intermediates

The stability of the Meisenheimer complex is a critical factor for the feasibility and rate of an SNAr reaction. numberanalytics.com Electron-withdrawing groups (EWGs) play a pivotal role in stabilizing this anionic intermediate by delocalizing the negative charge through resonance and/or induction. numberanalytics.compressbooks.pub

Reactivity and Derivatization of the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH2CN) in this compound is a versatile functional group that can undergo a range of transformations. mdpi.com Its reactivity is centered on the carbon-nitrogen triple bond and the adjacent methylene (B1212753) (-CH2-) protons.

Transformations to Carbonyl, Amine, Amide, and Carboxylic Acid Derivatives

The nitrile moiety is a valuable precursor for several important functional groups. mdpi.com

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. careers360.comlibretexts.org This reaction typically proceeds through an amide intermediate. libretexts.org Partial hydrolysis, often achieved under milder conditions such as with cold concentrated acid, can isolate the corresponding amide. careers360.com

Reduction to Amines: The carbon-nitrogen triple bond can be reduced to a primary amine (-CH2NH2). This transformation is commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. mdpi.com

Conversion to Ketones: Nitriles react with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to form ketones after hydrolysis. careers360.com The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is then hydrolyzed to the ketone. careers360.com

| Reactant(s) | Product Functional Group | General Reaction Type |

|---|---|---|

| H3O+ or OH-, H2O, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| H2O, H+ (controlled) | Amide (-CONH2) | Partial Hydrolysis |

| 1. LiAlH4, 2. H2O | Primary Amine (-CH2NH2) | Reduction |

| 1. R-MgX, 2. H3O+ | Ketone (-C(=O)R) | Grignard Reaction |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, serving as a building block for heterocyclic systems. A prominent example is the 1,3-dipolar cycloaddition. nih.govresearchgate.net While the nitrile itself can act as a dipolarophile, it is more commonly converted into a nitrile oxide (R-C≡N⁺-O⁻), which is a highly reactive 1,3-dipole. chem-station.com These nitrile oxides readily react with dipolarophiles such as alkenes and alkynes to synthesize five-membered heterocyclic rings. youtube.com

Reaction with Alkenes: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene yields a 2-isoxazoline. nih.govchem-station.com

Reaction with Alkynes: Similarly, reaction with an alkyne produces an isoxazole, which is an aromatic heterocycle. researchgate.netyoutube.com

These cycloaddition reactions are synthetically valuable for constructing complex molecular frameworks from relatively simple precursors. nih.govchempedia.info

Nitrile-Directed C-H Functionalization Strategies

The functionalization of otherwise inert C-H bonds is a significant area of research in modern organic synthesis, offering a direct route to complex molecules. In the context of this compound, the nitrile group (-CN) can potentially serve as a directing group, guiding a transition metal catalyst to a specific C-H bond on the aromatic ring.

Transition metal-catalyzed C-H activation reactions often rely on the use of a directing group that can coordinate to the metal center, bringing it in close proximity to a targeted C-H bond. While functional groups like amides and pyridines are common directing groups for ortho-C-H functionalization, the linear geometry of the nitrile group presents a challenge for the formation of a stable six-membered palladacycle typically required for ortho-activation.

However, strategies have been developed for meta-selective C-H functionalization using a nitrile-based directing group. These methods often employ a U-shaped template that covalently attaches to the substrate and positions the nitrile group in such a way that it directs a palladium catalyst to the meta C-H bond. Although no specific studies on this compound have been reported, we can anticipate its behavior based on these established methodologies.

In a hypothetical reaction, this compound could be derivatized with a silyl-tethered directing group. Subsequent palladium-catalyzed olefination with an alkene, such as ethyl acrylate, would be expected to yield the meta-functionalized product. The reaction would likely proceed via a concerted metalation-deprotonation mechanism, where the nitrile group coordinates to the palladium catalyst, directing the C-H activation to the C-5 position.

Table 1: Hypothetical Nitrile-Directed meta-C-H Olefination of a this compound Derivative

| Entry | Reactant | Alkene | Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Silyl-tethered this compound | Ethyl acrylate | Pd(OAc)₂ | Ac-Gly-OH | DCE | 120 | meta-olefinated product | 65 |

It is important to note that the efficiency of such a reaction would be influenced by the electronic nature of the substituted ring. The presence of three deactivating halogen atoms on the phenyl ring of this compound would likely decrease its reactivity towards C-H activation compared to less substituted or electron-rich aromatic systems.

Electrophilic Aromatic Substitution on the Difluorobromophenyl Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. In this compound, we have three halogen atoms and a cyanomethyl group, all of which are electron-withdrawing and thus deactivate the ring towards electrophilic attack.

The directing effects of these substituents are as follows:

Fluorine and Bromine atoms: Halogens are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Considering the positions on the this compound ring, the potential sites for electrophilic attack are C-5 and C-6.

Attack at C-5: This position is ortho to the bromine at C-4 and meta to the fluorine at C-3 and the cyanomethyl group at C-1.

Attack at C-6: This position is ortho to the fluorine at C-2 and meta to the bromine at C-4.

The directing effects of the halogens will be the dominant factor in determining the position of substitution. Both fluorine and bromine are ortho, para-directors. Since the para position to the bromine is occupied by the cyanomethyl group, and the para positions to the fluorines are also occupied, the directing influence will be towards the available ortho positions.

Let's consider a representative electrophilic aromatic substitution reaction: nitration.

Table 2: Predicted Regioselectivity in the Nitration of this compound

| Electrophile | Reagents | Possible Products | Predicted Major Product | Rationale |

| NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-4-bromo-2,3-difluorophenylacetonitrile, 6-Nitro-4-bromo-2,3-difluorophenylacetonitrile | 5-Nitro-4-bromo-2,3-difluorophenylacetonitrile | The directing effects of the bromine at C-4 and the fluorine at C-2 converge on the C-5 position, making it the most likely site of attack. Steric hindrance at C-6 from the adjacent cyanomethyl group at C-1 might also disfavor substitution at this position. |

It is crucial to emphasize that the strong deactivating nature of the three halogen atoms and the cyanomethyl group will make electrophilic aromatic substitution on this compound a challenging transformation, likely requiring harsh reaction conditions. The actual product distribution would need to be determined experimentally.

Exploration of Derivatives and Analogues of 4 Bromo 2,3 Difluorophenylacetonitrile

Design and Synthesis of Structurally Modified Aryl Nitriles

The design of novel aryl nitrile derivatives from 4-bromo-2,3-difluorophenylacetonitrile primarily leverages the reactivity of the aryl bromide. The carbon-bromine bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, significantly altering the molecule's steric and electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura and Heck reactions are powerful tools for modifying the aryl core. The Suzuki coupling enables the formation of a C-C bond by reacting the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netmdpi.commdpi.com This reaction is highly versatile and tolerant of many functional groups, making it ideal for synthesizing biaryl derivatives. mdpi.com

The Heck reaction, conversely, couples the aryl bromide with an alkene, providing a route to substituted stilbenes and other vinylated aromatic compounds. nih.govlibretexts.orgmdpi.com The regioselectivity of the Heck reaction is often controlled by steric factors, typically favoring addition to the less substituted carbon of the double bond. mdpi.com

Below is a representative table of potential cross-coupling reactions that can be applied to this compound to generate structurally diverse derivatives.

| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 2-(4-Aryl-2,3-difluorophenyl)acetonitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 2-(2,3-Difluoro-4-vinylphenyl)acetonitrile derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ / LiCl | 2-(2,3-Difluoro-4-substituted-phenyl)acetonitrile |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(4-Alkynyl-2,3-difluorophenyl)acetonitrile |

These catalytic methods are fundamental in designing molecules for applications in materials science and medicinal chemistry, where precise control over the final structure is crucial. atomfair.comossila.com

Isomeric Investigations and Positional Effects of Halogens

The substitution pattern of halogens on the phenyl ring significantly influences the chemical reactivity and physical properties of phenylacetonitrile (B145931) derivatives. Comparing this compound with its isomers, such as 2-(4-bromo-3,5-difluorophenyl)acetonitrile (B14014795) and 4-bromo-2,6-difluorophenylacetonitrile, reveals important structure-activity relationships. pharmaffiliates.comnih.gov

The electronic effects of the fluorine atoms are a primary determinant of reactivity. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). The position of these atoms relative to the bromine and the cyanomethyl group can alter the electron density of the aromatic ring, influencing its susceptibility to nucleophilic or electrophilic attack and affecting the acidity of the methylene (B1212753) protons.

For instance, in the 4-bromo-3,5-difluoro isomer, the two fluorine atoms are symmetrically positioned meta to the cyanomethyl group, creating a highly electron-deficient aromatic system. This electronic arrangement enhances the molecule's reactivity in cross-coupling reactions. In contrast, the 2,6-difluoro isomer places the fluorine atoms ortho to the cyanomethyl group, which can introduce steric hindrance that may affect reactions at the methylene position. pharmaffiliates.com

Theoretical and comparative studies on related isomers show that even slight changes in substituent positions can lead to different thermodynamic stabilities and reaction kinetics. scirp.orgresearchgate.net The specific 2,3-difluoro substitution pattern in the title compound creates an asymmetric electronic environment that can be exploited for regioselective synthesis.

Synthesis of Polyhalogenated Phenylacetonitrile Analogues

The synthesis of phenylacetonitrile analogues with additional halogen substituents can be approached in two primary ways: direct halogenation of a pre-existing molecule or de novo synthesis from a polyhalogenated precursor.

Direct electrophilic halogenation (e.g., bromination or chlorination) of this compound is challenging. The existing fluorine, bromine, and cyanomethyl groups are all electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. Such reactions would require harsh conditions and would likely result in a mixture of products with poor regioselectivity.

A more viable strategy is to synthesize these analogues from readily available polyhalogenated building blocks. For example, the synthesis of 4-bromo-2,6-difluorophenylacetonitrile, a tri-halogenated analogue, has been reported for use in the preparation of azolidinone antibacterials. pharmaffiliates.com Similarly, synthetic routes often start with polyhalogenated anilines or benzenes, which are then functionalized to introduce the cyanomethyl group. This approach offers superior control over the final substitution pattern. For instance, a synthetic route might involve a polyhalogenated aniline (B41778) that undergoes diazotization followed by a Sandmeyer reaction to install the nitrile group, or nucleophilic substitution on a polyhalogenated benzyl (B1604629) halide.

Functionalization at the Acetonitrile (B52724) Methylene Group

The methylene group (α-carbon) adjacent to the nitrile is acidic (pKa in DMSO ≈ 31.3 for acetonitrile) due to the electron-withdrawing nature of the cyano group. mdpi.com This acidity allows for deprotonation by a suitable base to form a nitrile-stabilized carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the construction of a new quaternary carbon center. nih.govrsc.org

Alkylation and Condensation Reactions:

One of the most common transformations is α-alkylation. The carbanion can be reacted with alkyl halides (e.g., benzyl bromide, allyl bromide) to form α-substituted derivatives. eie.gr Copper-catalyzed systems have been developed for the cross-coupling of aryl acetonitriles with benzyl alcohols, providing an efficient route to α-alkylated nitriles. eie.gr

A specific derivative, 2-(4-bromo-2,3-difluorophenyl)-4-oxopentanenitrile, has been synthesized, demonstrating the functionalization of this methylene position. nih.gov This compound is likely formed via the reaction of the carbanion of this compound with an electrophile like chloroacetone (B47974) or through a Michael addition to methyl vinyl ketone followed by hydrolysis.

The table below summarizes key reactions at the methylene group.

| Reaction Type | Electrophile | Base (Typical) | Product Type |

| Alkylation | Alkyl Halide (R-X) | NaH, LDA | α-Alkyl-4-bromo-2,3-difluorophenylacetonitrile |

| Aldol-type | Aldehyde/Ketone | NaOEt, Piperidine | α,β-Unsaturated nitrile derivative |

| Acylation | Acyl Chloride (RCOCl) | NaH, LDA | β-Ketonitrile derivative |

| Michael Addition | α,β-Unsaturated Carbonyl | K₂CO₃ | γ-Carbonyl substituted nitrile |

These reactions are instrumental for extending the carbon skeleton and introducing new functional groups that can be further modified.

Stereochemical Aspects in Derivative Synthesis

When functionalization at the α-carbon introduces a new substituent, a new stereocenter is created if the new group is different from the aryl group. The synthesis of a single enantiomer of such a chiral nitrile requires an asymmetric approach.

Enantioconvergent synthesis provides a powerful method for creating chiral quaternary nitriles from prochiral starting materials. nih.gov For example, palladium-catalyzed deacylative functionalization can stereoselectively replace an acyl group on a β-ketonitrile with various other moieties, generating an enantioenriched quaternary stereocenter. nih.gov

Another strategy involves the use of chiral auxiliaries or catalysts during the functionalization of the methylene group. Asymmetric allylation, for instance, can be catalyzed by chiral phosphoric acids to produce β-substituted products with high enantiomeric excess. nih.gov The reaction of the nitrile-stabilized carbanion with a chiral electrophile or the use of a chiral base for deprotonation can also induce stereoselectivity.

While specific studies on the asymmetric synthesis of this compound derivatives are not widely reported, these established principles of asymmetric synthesis are directly applicable. rsc.orgnih.govrsc.org Such methods are crucial for the synthesis of biologically active molecules, where stereochemistry often dictates efficacy.

Research Applications and Utility in Specialized Organic Synthesis

Application as a Core Building Block in Organic Synthesis

4-Bromo-2,3-difluorophenylacetonitrile is classified as a key organic building block, particularly within the categories of fluorinated, brominated, and nitrile-containing compounds. bldpharm.com Its utility stems from the presence of multiple functional groups that can undergo a variety of chemical transformations. Fluorinated aromatic compounds are recognized as important intermediates in the synthesis of complex molecules. alfa-chemistry.com

The structure of this compound allows it to serve as a molecular scaffold. The bromo-substituent, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. ossila.com This enables the strategic formation of new carbon-carbon bonds, allowing for the extension of the molecular framework. The nitrile group offers another point for chemical modification, and the fluorine atoms influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the final products. alfa-chemistry.com

Functional Group Reactivity in this compound

| Functional Group | Common Reactions | Synthetic Utility |

|---|---|---|

| Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck), Grignard formation | Carbon-carbon and carbon-heteroatom bond formation |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions) | Modulates electronic properties, enhances metabolic stability in derivatives |

| Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine, addition of nucleophiles | Conversion to other key functional groups |

Role in the Synthesis of Pharmaceutical Intermediates

Halogenated phenylacetonitriles are widely utilized in the synthesis of drugs and their intermediates. guidechem.com Aromatic fluorides and bromides are crucial building blocks for active pharmaceutical ingredients (APIs). alfa-chemistry.comossila.com For example, the related compound 4-Bromo-2,6-difluorophenylacetonitrile is specifically used in the preparation of azolidinone antibacterials. pharmaffiliates.com

The structural motifs present in this compound are found in various biologically active molecules. The difluorophenyl group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity. The bromo and nitrile functionalities serve as versatile handles for constructing more complex molecular architectures necessary for therapeutic efficacy. pyglifesciences.com The synthesis of novel fibroblast growth factor receptor-1 (FGFR1) inhibitors, for instance, has involved derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, highlighting the importance of the brominated aromatic core in medicinal chemistry. nih.gov

Utilization in Agrochemical Intermediate Development

The development of new agrochemicals, such as pesticides and herbicides, often relies on fluorinated intermediates. alfa-chemistry.com Aromatic fluorides are recognized as important precursors in the synthesis of these products. alfa-chemistry.com The presence of fluorine atoms in a molecule can increase its biological activity and stability. While direct research on this compound in agrochemicals is not widely published, related fluorinated and brominated aromatics serve as precursors for herbicides and pesticides. vulcanchem.com The electron-withdrawing nature of the fluorine and bromine atoms can enhance the molecule's resistance to environmental degradation, which is a desirable trait for agrochemical efficacy. vulcanchem.com

Contribution to Fine Chemical Production

This compound is considered a fine chemical, a category of complex, pure chemical substances produced in limited quantities for specialized applications. Its synthesis and purification to high standards are essential for its use in research and development as well as in industrial applications. aromsyn.com Related compounds like 4-Bromo-2,3-difluorobenzonitrile are explicitly categorized under fluorinated fine chemicals. fluoropharm.com The production of such specialized reagents supports the broader chemical industry by providing the necessary building blocks for high-value products in pharmaceuticals, electronics, and materials science. aromsyn.com

Strategic Integration into Multi-Step Synthesis Schemes

The distinct reactivity of its functional groups makes this compound a strategic component in multi-step synthesis. Chemists can selectively target one functional group while preserving the others for subsequent reactions. For example, a synthetic route could begin with a palladium-catalyzed Stille coupling at the bromine position to introduce a new organic moiety. ossila.com In a subsequent step, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine, leading to entirely different classes of compounds. This controlled, stepwise modification is fundamental to the efficient construction of complex target molecules. This approach is demonstrated in the synthesis of antimutagenic drugs from the related 4-bromo-3-fluorobenzonitrile (B163030), which involves an initial coupling reaction followed by the conversion of the nitrile group. ossila.com

Use in Materials Science Research as a Synthetic Precursor for Advanced Materials

The applications of brominated and fluorinated phenylacetonitrile (B145931) derivatives extend into materials science. sigmaaldrich.com For instance, the related compound 4-Bromophenylacetonitrile has been used to synthesize 2-(4-bromobenzyl)-benzimidazole, a substance that acts as a corrosion inhibitor on copper surfaces. guidechem.com

Furthermore, these building blocks are valuable in the field of advanced optical materials. 4-bromo-3-fluorobenzonitrile is employed in the preparation of persistent room-temperature phosphorescent dyes. ossila.com These dyes, which are derived from carbazole, exhibit high quantum yields. ossila.com Additionally, derivatives of 4-Bromophenylacetonitrile are used as key intermediates for aggregation-induced emission (AIE) materials, which have applications in organic light-emitting diodes (OLEDs) and sensors. guidechem.com The unique electronic properties conferred by the bromo and fluoro substituents make this compound a promising precursor for novel functional materials. aromsyn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of this compound, the methylene (B1212753) protons (-CH₂CN) would be expected to produce a distinct signal. Due to the influence of the adjacent electron-withdrawing nitrile group and the substituted phenyl ring, this signal would likely appear as a singlet in the range of 3.8-4.2 ppm. The aromatic region of the spectrum would show two signals corresponding to the two protons on the phenyl ring. These protons would exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

Interactive Data Table: Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CN | 3.8 - 4.2 | Singlet |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| Aromatic-H | 7.0 - 7.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for the methylene carbon, the nitrile carbon, and the six carbons of the aromatic ring. The chemical shift of the methylene carbon (-CH₂CN) would likely be in the range of 20-30 ppm. The nitrile carbon (-CN) would appear further downfield, typically between 115 and 125 ppm. The aromatic carbons would produce a series of signals in the 110-150 ppm range, with their exact chemical shifts influenced by the bromine and fluorine substituents.

Interactive Data Table: Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂CN | 20 - 30 |

| -CN | 115 - 125 |

| Aromatic C | 110 - 150 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)

Given the presence of two fluorine atoms, ¹⁹F-NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nuclei. The two fluorine atoms at the 2- and 3-positions of the phenyl ring are in different chemical environments and would therefore be expected to produce two distinct signals in the ¹⁹F-NMR spectrum. The precise chemical shifts would be influenced by the bromine and cyanomethyl substituents.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit several key absorption bands. A sharp, medium-intensity peak corresponding to the C≡N stretching vibration of the nitrile group would be expected around 2240-2260 cm⁻¹. The C-H stretching vibrations of the methylene group would appear in the region of 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Interactive Data Table: Predicted FTIR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N Stretch | 2240 - 2260 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C-H Stretch (aromatic) | >3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1200 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For this compound, the C≡N stretching vibration would also be a prominent feature in the Raman spectrum, often appearing as a strong, sharp band. Aromatic ring vibrations, particularly the ring-breathing modes, would also be expected to give rise to strong signals. Raman spectroscopy is often particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum.

An in-depth analysis of the spectroscopic and chromatographic characterization of the chemical compound this compound reveals critical insights into its molecular structure and purity. Advanced analytical techniques, including mass spectrometry, UV-Vis spectroscopy, and chromatography, are indispensable in confirming its identity, determining its molecular weight, and assessing its purity.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, are often employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometry and predict a range of molecular properties with a good balance of accuracy and computational cost. For 4-Bromo-2,3-difluorophenylacetonitrile, DFT calculations would yield precise data on the bond lengths between the carbon, hydrogen, nitrogen, fluorine, and bromine atoms, as well as the angles defining the molecule's shape.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset (MP2) perturbation theory is another quantum chemical method that offers a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT functionals. MP2 calculations are computationally more intensive but can provide more accurate geometric parameters and energies, serving as a benchmark for DFT results. An MP2 analysis of this compound would refine the understanding of its molecular structure.

Conformational Analysis and Vibrational Mode Prediction

Many molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformer (the lowest energy state). Furthermore, computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. These predicted frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. A study on this compound would involve calculating its vibrational modes to understand its dynamic behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept within this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Calculations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. Calculations for this compound would provide the energies of these orbitals and the magnitude of the energy gap.

Time-Dependent DFT (TD-DFT) for Excited States and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules. It is commonly used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. A TD-DFT analysis of this compound would yield the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Reaction Mechanism Studies and Transition State Analysis

The study of reaction mechanisms for this compound computationally involves mapping the potential energy surface of a given reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics. A primary focus of such studies on this molecule would be nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the bromine atom.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in distinguishing between the classical two-step SNAr mechanism, which proceeds through a stable Meisenheimer complex, and a concerted SNAr (cSNAr) mechanism, where bond formation and bond cleavage occur in a single step. nih.gov For this compound, the presence of electron-withdrawing fluorine atoms and the nitrile group is expected to activate the aromatic ring towards nucleophilic attack. numberanalytics.com

A hypothetical reaction coordinate diagram for a nucleophilic substitution on this compound is presented below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State | +15 to +25 | Partially formed nucleophile-carbon bond and partially broken carbon-bromine bond |

| Products | -10 to -20 | Substituted product + Bromide ion |

Note: The energy values are hypothetical and serve to illustrate the expected profile for an SNAr reaction.

Furthermore, computational studies can explore other potential reaction pathways, such as those involving the cyanomethyl group. For instance, the mechanism of cyanomethylation to form the parent molecule could be investigated, potentially involving radical intermediates. nsf.govencyclopedia.pub

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity of this compound can be effectively achieved through the analysis of its electronic structure using computational methods. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The energy and distribution of these orbitals are key determinants of a molecule's reactivity.

The LUMO of this compound is expected to be localized on the aromatic ring, particularly on the carbon atoms bearing the electron-withdrawing substituents. The energy of the LUMO is indicative of the molecule's ability to accept electrons, and a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. wuxiapptec.com Computational calculations can generate maps of the LUMO to visualize the most probable sites for nucleophilic attack. The carbon atom attached to the bromine is a likely candidate for the lowest LUMO coefficient, making it the primary site for nucleophilic aromatic substitution. clockss.org

The HOMO, conversely, indicates the regions of the molecule most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO may have significant contributions from the bromine atom and the π-system of the aromatic ring.

The HOMO-LUMO energy gap is another crucial parameter that can be calculated. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net By comparing the calculated HOMO-LUMO gap of this compound with that of other related compounds, a qualitative prediction of its relative reactivity can be made.

A table of calculated electronic properties for this compound and related compounds is presented below. These values are illustrative and would be obtained from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-Bromophenylacetonitrile | -6.5 | -0.8 | 5.7 |

| This compound | -6.8 | -1.2 | 5.6 |

| 2,3-Difluorophenylacetonitrile | -6.7 | -1.0 | 5.7 |

Note: These values are hypothetical and based on general trends observed for similar molecules.

The data suggests that the introduction of two fluorine atoms slightly lowers both the HOMO and LUMO energies and marginally decreases the HOMO-LUMO gap, indicating a potential increase in reactivity towards nucleophiles compared to the non-fluorinated analogue.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for predicting reactivity. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a region of positive electrostatic potential around the carbon atom bonded to the bromine, further supporting its susceptibility to nucleophilic attack.

Future Directions and Emerging Research Perspectives

Development of Novel and Efficient Synthetic Routes for 4-Bromo-2,3-difluorophenylacetonitrile

While classical methods for the synthesis of aryl nitriles are well-established, future research is focused on overcoming limitations such as harsh reaction conditions, the use of toxic cyanide sources, and multi-step sequences. The development of novel synthetic routes for this compound is anticipated to align with broader trends in organic synthesis, emphasizing efficiency, safety, and sustainability.

Key emerging strategies include:

Late-Stage C-H Cyanation: A significant advancement would be the direct cyanation of a pre-functionalized 1-bromo-2,3-difluorobenzene (B1273032) derivative at the C4-position. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for late-stage modification of complex molecules. researchgate.netresearchgate.netamanote.com Future efforts will likely focus on developing catalytic systems that can selectively introduce a cyano or cyanomethyl group onto the electron-deficient aromatic ring, bypassing the need for traditional multi-step approaches that often begin with an aniline (B41778) or benzoic acid precursor.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis offer green alternatives to traditional methods. researchgate.net These techniques can generate highly reactive intermediates under mild conditions. Research into photocatalytic pathways could enable the direct cyanomethylation of aryl halides using acetonitrile (B52724) or other cyanomethyl sources, avoiding the handling of toxic cyanide salts. researchgate.net Similarly, electrochemical methods could provide novel ways to activate substrates and reagents, potentially leading to more efficient and selective syntheses. researchgate.net

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for hazardous or unstable intermediates. nih.govresearchgate.netnih.gov A flow-based synthesis of this compound could improve safety, scalability, and yield. Modular flow systems could even integrate multiple reaction steps—such as halogenation, nitration, reduction, and cyanation—into a single, streamlined process. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Late-Stage C-H Cyanation | Fewer synthetic steps, increased atom economy, ideal for derivatization. | Achieving high regioselectivity on a polyhalogenated, electron-deficient ring. |

| Photocatalysis/Electrochemistry | Mild reaction conditions, use of sustainable energy sources, avoidance of toxic reagents. | Catalyst design for high efficiency and selectivity with complex substrates. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, process intensification. | Reactor design and optimization for multi-step sequences involving solids or gases. |

Exploration of Unprecedented Reactivity and Transformations

The specific arrangement of substituents in this compound creates a unique electronic landscape that may enable novel chemical reactions. The electron-withdrawing nature of the fluorine and nitrile groups significantly influences the reactivity of the aromatic ring and the cyanomethyl group. nih.govbeilstein-journals.org

Future research will likely explore:

Vicinal Fluorine-Directed Reactivity: The ortho-difluoro motif can participate in unique transformations. Research may uncover novel dearomatization reactions or nucleophilic aromatic substitution (SNAr) pathways where the adjacent fluorine atoms influence regioselectivity and reaction rates in unexpected ways.

Transformations of the Cyanomethyl Group: While the cyanomethyl moiety is a precursor to various functional groups, its reactivity on a highly electron-deficient ring is an area ripe for exploration. Future studies could investigate novel cyclization reactions initiated by deprotonation of the benzylic position, leading to complex heterocyclic systems. nih.gov The acidic nature of these protons could be exploited in novel C-C bond-forming reactions.

Nitrile Group as a Cycloaddition Partner: The nitrile functionality itself can participate in cycloaddition reactions. For instance, the generation of a nitrile oxide from the corresponding aldoxime, followed by an intramolecular [3+2] cycloaddition, could provide a pathway to novel fused isoxazoline (B3343090) ring systems. mdpi.com The electronic nature of the substituted phenyl ring would heavily influence the feasibility and outcome of such transformations.

Design and Synthesis of Next-Generation Functional Molecules Incorporating the Halogenated Nitrile Moiety

The this compound scaffold is a valuable building block for creating advanced functional molecules. Its utility stems from the ability to selectively functionalize the bromine and nitrile positions and the advantageous physicochemical properties imparted by the fluorine atoms.

Medicinal Chemistry and Bioisosterism: In drug discovery, fluorine atoms are often used to enhance metabolic stability, binding affinity, and lipophilicity. The difluorophenyl moiety can act as a bioisostere for other chemical groups, allowing chemists to fine-tune the pharmacological properties of a lead compound. cambridgemedchemconsulting.comprinceton.eduresearchgate.netnih.govbaranlab.org Future research will involve incorporating this fragment into novel drug candidates, where the nitrile can be converted into amines, amides, or tetrazoles, and the bromine can serve as a handle for cross-coupling reactions to build molecular complexity. nih.gov

Organic Electronics and Materials Science: Electron-deficient aromatic units are crucial components in organic semiconductors, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong dipole moment and electron-withdrawing character of the difluorobenzonitrile core make it an attractive candidate for building new organic electronic materials. Future work will focus on synthesizing oligomers and polymers containing this unit to explore their photophysical and electronic properties.

Agrochemicals: The development of new herbicides and pesticides often involves the introduction of halogenated aromatic structures. The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action or improved efficacy.

| Application Area | Key Role of the Moiety | Future Research Goal |